molecular formula C17H14F3NO2S B3051221 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid CAS No. 321430-15-3

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid

Cat. No.: B3051221
CAS No.: 321430-15-3
M. Wt: 353.4 g/mol
InChI Key: FSEDNUNNCKBLMC-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and at the 2-position with a benzoic acid moiety. Its molecular formula is C₁₇H₁₀F₃NO₂S, with a molar mass of 349.15 g/mol.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2S/c18-17(19,20)13-3-1-2-12(8-13)14-9-24-15(21-14)10-4-6-11(7-5-10)16(22)23/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHSPAGSUKYSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321430-15-3
Record name 4-[4-[3-(Trifluoromethyl)phenyl]-2-thiazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321430-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the thiazole ring contributes to its biological activity. The compound can modulate various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group increases molecular weight by ~38 g/mol compared to the methoxy analog and significantly alters electronic properties.
  • The electron-withdrawing nature of -CF₃ likely enhances metabolic stability and membrane permeability compared to the electron-donating -OCH₃ group .

Other Structural Analogs

Compounds like 3-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}[(thiophen-2-yl)methyl]amino)propanoate () and 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carbonyl () highlight diversity in thiazole and heterocyclic derivatives:

  • The isopropyl group in the former may enhance steric bulk, affecting target selectivity.

Biological Activity

The compound 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid is a member of the thiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C18H12F3NO2S
  • Molecular Weight: 363.354 g/mol
  • CAS Number: 321430-12-0
  • Density: 1.3 g/cm³
  • Boiling Point: 477.4 °C at 760 mmHg

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with trifluoromethyl phenyl groups. The structural characteristics contribute significantly to its biological activity, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and potentially increases bioactivity.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study reported that related thiazole compounds showed cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The mechanisms through which these compounds exert their effects include:

  • Microtubule Destabilization: Some derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Signal Pathway Modulation: Thiazole compounds can modulate various signaling pathways involved in cell proliferation and survival, such as p53 and NF-κB pathways .

Case Studies

  • Study on MDA-MB-231 Cells:
    • Compounds derived from thiazole structures were tested for their ability to induce apoptosis in MDA-MB-231 cells.
    • Results showed enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
  • HepG2 Cell Line Study:
    • In another study, several thiazole derivatives displayed selective cytotoxicity towards HepG2 cells compared to non-cancerous cell lines.
    • The selectivity index was notably higher for certain compounds, suggesting potential for targeted therapy .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction via caspase activation
Compound CLLC-PK1>20Non-selective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid
Reactant of Route 2
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid

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